(5Z)-5-benzylidene-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(PHENYLMETHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound characterized by its unique structure, which includes a triazolo-thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(PHENYLMETHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazolo-thiazole core: This can be achieved through a cyclization reaction involving appropriate thiosemicarbazide and α-haloketone derivatives under acidic or basic conditions.
Introduction of the phenylmethylidene group: This step often involves a condensation reaction with benzaldehyde derivatives.
Attachment of the 3,4-dimethoxyphenyl group: This is typically done through a Heck coupling reaction using palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(PHENYLMETHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5Z)-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(PHENYLMETHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (5Z)-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(PHENYLMETHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer with different applications.
Phenolic compounds: Known for their antioxidant properties.
Uniqueness
What sets (5Z)-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(PHENYLMETHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE apart is its unique triazolo-thiazole core, which imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H17N3O3S |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H17N3O3S/c1-26-16-10-8-15(12-17(16)27-2)9-11-19-22-21-24(23-19)20(25)18(28-21)13-14-6-4-3-5-7-14/h3-13H,1-2H3/b11-9+,18-13- |
InChI Key |
DMOAMJZJTLASBG-JLDLUELGSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NN3C(=O)/C(=C/C4=CC=CC=C4)/SC3=N2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NN3C(=O)C(=CC4=CC=CC=C4)SC3=N2)OC |
Origin of Product |
United States |
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